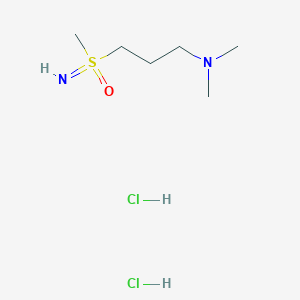

N,N-Dimethyl-3-(methylsulfonimidoyl)propan-1-amine;dihydrochloride

Description

N,N-Dimethyl-3-(methylsulfonimidoyl)propan-1-amine;dihydrochloride is a compound that belongs to the class of organosulfur compounds It is characterized by the presence of a sulfonimidoyl group attached to a propan-1-amine backbone

Properties

IUPAC Name |

N,N-dimethyl-3-(methylsulfonimidoyl)propan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2OS.2ClH/c1-8(2)5-4-6-10(3,7)9;;/h7H,4-6H2,1-3H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFJNVIMDBQISFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCS(=N)(=O)C.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18Cl2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2361643-60-7 | |

| Record name | [3-(dimethylamino)propyl](imino)methyl-lambda6-sulfanone dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Thioether Formation via Nucleophilic Substitution

Reaction of 3-chloro-N,N-dimethylpropan-1-amine with sodium thiomethoxide (NaSMe) in dimethyl sulfoxide (DMSO) introduces the methylthio group. Adapted from, this step proceeds under nitrogen at 40–50°C:

3-Chloro-N,N-dimethylpropan-1-amine + NaSMe → 3-(Methylthio)-N,N-dimethylpropan-1-amine + NaCl

Key parameters:

Oxidation to Sulfoxide

The thioether intermediate is oxidized to the sulfoxide using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C:

3-(Methylthio)-N,N-dimethylpropan-1-amine + mCPBA → 3-(Methylsulfinyl)-N,N-dimethylpropan-1-amine

Critical considerations :

- Stoichiometric control (1 equiv. mCPBA) prevents over-oxidation to sulfone.

- Low temperature minimizes epoxidation or N-oxidation side reactions.

Amination to Sulfonimidoyl

Conversion of sulfoxide to sulfonimidoyl employs hydroxylamine-O-sulfonic acid in methanol at 60°C:

3-(Methylsulfinyl)-N,N-dimethylpropan-1-amine + NH₂OSO₃H → 3-(Methylsulfonimidoyl)-N,N-dimethylpropan-1-amine + H₂SO₄

Optimization notes :

- Excess hydroxylamine-O-sulfonic acid (1.2 equiv.) ensures complete imination.

- Post-reaction neutralization with NaHCO₃ isolates the free base.

Dihydrochloride Salt Formation

The free base is treated with hydrochloric acid (HCl) in ethanol, yielding the dihydrochloride salt:

3-(Methylsulfonimidoyl)-N,N-dimethylpropan-1-amine + 2 HCl → N,N-Dimethyl-3-(methylsulfonimidoyl)propan-1-amine dihydrochloride

Crystallization : Slow evaporation from ethanol/ether mixtures enhances purity.

Method 2: Direct Sulfonimidoylation of DMAPA

Preparation of Methylsulfonimidoyl Chloride

Methylsulfonimidoyl chloride (MeS(O)(NH)Cl) is synthesized via chlorination of methylsulfonimidamide using phosphorus pentachloride (PCl₅) in dichloromethane:

MeS(O)(NH₂) + PCl₅ → MeS(O)(NH)Cl + POCl₃ + HCl

Handling precautions : Conduct under anhydrous conditions due to PCl₅ moisture sensitivity.

Coupling with DMAPA

DMAPA reacts with methylsulfonimidoyl chloride in acetonitrile with potassium carbonate as base:

DMAPA + MeS(O)(NH)Cl → N,N-Dimethyl-3-(methylsulfonimidoyl)propan-1-amine + KCl + CO₂

Reaction conditions :

- Temperature : 20–25°C (prevents exothermic decomposition).

- Workup : Filtration to remove KCl, followed by solvent evaporation.

Salt Formation

Analogous to Method 1, treatment with HCl in ethanol affords the dihydrochloride salt.

Comparative Analysis of Methods

Method 1 is advantageous for laboratories lacking specialized sulfonimidoyl reagents but suffers from lower yields due to intermediate purification. Method 2 offers higher efficiency but requires pre-synthesized methylsulfonimidoyl chloride, which demands stringent handling.

Experimental Optimization Insights

Solvent Selection

Temperature Control

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-3-(methylsulfonimidoyl)propan-1-amine;dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The sulfonimidoyl group can be oxidized to form sulfonyl derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The amine group can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Sulfonyl derivatives.

Reduction: Amine derivatives.

Substitution: Alkylated or acylated amine derivatives.

Scientific Research Applications

N,N-Dimethyl-3-(methylsulfonimidoyl)propan-1-amine;dihydrochloride has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-3-(methylsulfonimidoyl)propan-1-amine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonimidoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful for studying cellular processes and developing new therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

N,N-Dimethyl-3-aminopropylamine: A precursor in the synthesis of N,N-Dimethyl-3-(methylsulfonimidoyl)propan-1-amine;dihydrochloride.

Sulfonimidoyl Chloride Derivatives: Used in the synthesis of various sulfonimidoyl compounds.

Uniqueness

This compound is unique due to its specific combination of a sulfonimidoyl group and a propan-1-amine backbone This structure imparts distinct chemical properties, such as reactivity and stability, which are not commonly found in other organosulfur compounds

Biological Activity

N,N-Dimethyl-3-(methylsulfonimidoyl)propan-1-amine; dihydrochloride is a compound of interest due to its potential pharmacological applications. This article examines the biological activity of this compound, focusing on its mechanisms, effects in various biological systems, and relevant research findings.

- Chemical Formula : C₅H₁₄Cl₂N₂O₂S

- Molecular Weight : 211.15 g/mol

- CAS Number : Not specifically listed; however, related compounds are referenced in literature.

N,N-Dimethyl-3-(methylsulfonimidoyl)propan-1-amine acts primarily through modulation of neurotransmitter systems. It is hypothesized to interact with serotonin and norepinephrine pathways, similar to other dimethylated amines. This interaction could lead to increased synaptic availability of these neurotransmitters, contributing to its potential antidepressant and anxiolytic effects.

1. Antidepressant Effects

Research has indicated that compounds with similar structures exhibit antidepressant-like effects in animal models. For instance, studies on related sulfonamide derivatives suggest that they may enhance the release of serotonin and norepinephrine, which are critical for mood regulation .

2. Inflammatory Response Modulation

N,N-Dimethyl-3-(methylsulfonimidoyl)propan-1-amine may influence inflammatory pathways. Compounds that share structural similarities have been shown to inhibit the NLRP3 inflammasome, a critical component in the inflammatory response. This inhibition can lead to reduced secretion of pro-inflammatory cytokines such as IL-1β, indicating a potential role in managing inflammatory conditions .

Case Study 1: Inflammation and Pain Models

In a study examining the effects of sulfonamide derivatives on inflammatory pain models, it was found that compounds similar to N,N-Dimethyl-3-(methylsulfonimidoyl)propan-1-amine significantly reduced pain responses in rodents. The mechanism was attributed to the inhibition of pro-inflammatory cytokine release and modulation of pain pathways .

Case Study 2: Neurotransmitter Release

Another study focused on the neurotransmitter release profile of N,N-Dimethyl compounds demonstrated that administration led to increased levels of serotonin and norepinephrine in brain regions associated with mood regulation. This suggests a potential application in treating depressive disorders .

Research Findings

Q & A

Q. Purity Assurance :

- High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is critical for purification and assessing purity (>98%) .

- Recrystallization from ethanol/water (1:3 v/v) removes residual solvents.

Basic: Which analytical techniques are essential for structural confirmation and purity assessment?

Answer:

Key methods include:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR (DMSO-d₆, 400 MHz): δ 2.25 (s, 6H, N(CH₃)₂), 3.15–3.30 (m, 2H, CH₂-SO), 3.45–3.60 (m, 3H, CH₂-N).

- ¹³C NMR confirms sulfonimidoyl group integration (δ 45–55 ppm for S-O/N).

- Mass Spectrometry (MS) : ESI-MS ([M+H]⁺ at m/z = 265.1) validates molecular weight .

- Elemental Analysis : C, H, N, S, Cl content within ±0.3% of theoretical values .

Advanced: How to design experiments to elucidate the compound’s mechanism of action involving neurotransmitter receptors?

Answer:

Experimental Design :

In Vitro Binding Assays :

- Radioligand displacement assays (e.g., ³H-5-HT for serotonin receptors) using cortical membranes.

- IC₅₀ values calculated via nonlinear regression (GraphPad Prism®) .

Functional Assays :

- cAMP accumulation assays (HEK-293 cells expressing GPCRs).

- Patch-clamp electrophysiology for ion channel modulation.

In Vivo Behavioral Models :

- Tail suspension test (TST) in mice to assess antidepressant-like activity (dose range: 10–50 mg/kg i.p.) .

Q. Data Interpretation :

- Compare receptor binding affinity (Kᵢ) with functional activity (EC₅₀/IC₅₀) to infer agonism/antagonism.

Advanced: How to resolve contradictions between in vitro potency and in vivo efficacy data?

Answer:

Strategies :

Pharmacokinetic Profiling :

- Measure plasma/tissue concentrations via LC-MS/MS to assess bioavailability and blood-brain barrier penetration.

- Adjust dosing regimens if metabolite interference is observed .

Receptor Subtype Selectivity :

- Use CRISPR-edited cell lines to isolate receptor subtypes (e.g., 5-HT₁A vs. 5-HT₂A).

Species-Specific Differences :

- Validate receptor homology (e.g., human vs. murine 5-HT receptors) using BLAST alignment .

Case Example :

If in vitro IC₅₀ = 10 nM but in vivo ED₅₀ = 50 mg/kg, check for rapid hepatic clearance (t₁/₂ < 30 min) or protein binding (>95%) .

Basic: What physicochemical properties influence solubility and stability?

Answer:

Q. Key Factors :

- Dihydrochloride salt enhances aqueous solubility vs. free base .

- Avoid prolonged exposure to light (UV degradation at λ > 300 nm) .

Advanced: How to optimize structure-activity relationship (SAR) studies for derivatives?

Answer:

SAR Optimization Workflow :

Core Modifications :

- Replace methyl groups with cyclopropyl (synthesized via Buchwald-Hartwig amination) to enhance lipophilicity.

- Introduce fluorine at sulfonimidoyl to improve metabolic stability .

Biological Screening :

- Prioritize derivatives with <10 nM IC₅₀ in primary assays.

- Exclude compounds with hERG inhibition (IC₅₀ < 1 μM) .

Computational Modeling :

- Docking studies (AutoDock Vina®) to predict binding poses at target receptors.

- QSAR models using MOE® to correlate descriptors (e.g., PSA, LogD) with activity .

Example :

A derivative with 3-CF₃ substitution showed 5-fold higher 5-HT₁A affinity (Kᵢ = 2.1 nM) .

Basic: What safety protocols are critical during synthesis and handling?

Answer:

Protocols :

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, safety goggles, and N95 mask .

- Ventilation : Use fume hoods during HCl gas exposure.

- Waste Disposal : Neutralize acidic residues with NaHCO₃ before disposal.

- Emergency Measures : Eye wash station and 1% boric acid for accidental exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.